Chiral Purity and Enantiomeric Excess: Critical for Crizotinib Synthesis Selectivity
The (R)-enantiomer of this compound is a critical intermediate in the synthesis of crizotinib. The stereochemical integrity directly influences the enantiomeric excess (ee) of the final active pharmaceutical ingredient (API). A continuous-flow hydrogenation process using this compound as an intermediate (compound II) achieved a selectivity of 99.9% and conversion of 99.5% for the reduction of the nitro precursor (compound I) to the desired amine . In contrast, racemic or (S)-enantiomer impurities would compromise the final API's stereochemical purity, potentially leading to reduced therapeutic efficacy or altered safety profiles. The resolution of the racemic phenylethanol derivative is a key step in synthesizing deuterated crizotinib, where the ee value of the intermediate directly impacts the ee value of the final product .
| Evidence Dimension | Catalytic hydrogenation selectivity and conversion |
|---|---|
| Target Compound Data | 99.9% selectivity; 99.5% conversion |
| Comparator Or Baseline | Racemic or alternative chiral intermediate |
| Quantified Difference | High enantiomeric purity achieved, crucial for API stereochemical integrity |
| Conditions | Continuous-flow catalytic hydrogenation of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (compound I) with prepassivated Raney Ni at room temperature |
Why This Matters
The high selectivity and conversion ensure efficient and stereochemically pure production of the crizotinib intermediate, directly impacting the cost, yield, and quality of the final pharmaceutical product.
